molecular formula C12H13ClN2O2 B176708 4-Chloro-6,7-diethoxyquinazoline CAS No. 162363-46-4

4-Chloro-6,7-diethoxyquinazoline

Cat. No. B176708
M. Wt: 252.69 g/mol
InChI Key: HGMQPDNSSYTATF-UHFFFAOYSA-N
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Description

4-Chloro-6,7-diethoxyquinazoline is a chemical compound with the molecular formula C12H13ClN2O2 . It is used as a synthetic intermediate in the preparation of epidermal growth factors .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-diethoxyquinazoline and similar compounds has been a subject of research. For instance, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-diethoxyquinazoline can be represented by the IUPAC name 4-chloro-6,7-diethoxyquinazoline . The InChI code is 1S/C12H13ClN2O2/c1-3-16-10-5-8-9 (6-11 (10)17-4-2)14-7-15-12 (8)13/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-6,7-diethoxyquinazoline is 252.7 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, exact mass, monoisotopic mass, topological polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Scientific Research Applications

1. Synthesis of Heterocyclic Monoazo Disperse Dyes

  • Application Summary : 4-Chloro-6,7-diethoxyquinazoline is used in the synthesis of monoazo dyes. These dyes are synthesized by diazotizing 4-Chloro-6,7-diethoxyquinazoline and coupling it with arylamine and phenolic coupling compounds .
  • Methods of Application : The 4-Chloro-6,7-diethoxyquinazoline is diazotized and coupled with arylamine and phenolic coupling compounds to afford six monoazo disperse dyes .
  • Results or Outcomes : The absorption maxima of the dyes depend on the substituents in the diazo and coupling components and varied from 370 nm to 517 nm and 704 nm in dimethylformamide (DMF). The dyes showed good fastness to light and washing but excellent fastness to sublimation .

2. Anti-tumor Activity Evaluation

  • Application Summary : 4-Chloro-6,7-diethoxyquinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
  • Methods of Application : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
  • Results or Outcomes : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

3. Antitumor Activity of Novel 6,7-Substituted Quinazoline Derivatives

  • Application Summary : A series of 6,7-dimethoxyquinazoline derivatives containing a diaryl urea moiety were synthesized and their effects on antitumor activity were investigated .
  • Methods of Application : A basic side chain containing different amino groups was introduced to the 4-position of 6,7-dimethoxyquinazoline ring to improve the solubility and bioavailability .
  • Results or Outcomes : The results of this study are not specified in the source .

4. Synthesis of Heterocyclic Monoazo Disperse Dyes

  • Application Summary : 4-Chloro-6,7-diethoxyquinazoline is used in the synthesis of monoazo dyes. These dyes are synthesized by diazotizing 4-Chloro-6,7-diethoxyquinazoline and coupling it with arylamine and phenolic coupling compounds .
  • Methods of Application : The 4-Chloro-6,7-diethoxyquinazoline is diazotized and coupled with arylamine and phenolic coupling compounds to afford six monoazo disperse dyes .
  • Results or Outcomes : The absorption maxima of the dyes depend on the substituents in the diazo and coupling components and varied from 370 nm to 517 nm and 704 nm in dimethylformamide (DMF). The dyes showed good fastness to light and washing but excellent fastness to sublimation .

4. Anti-tumor Activity Evaluation

  • Application Summary : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975). Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
  • Methods of Application : The 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
  • Results or Outcomes : Compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells. At the same time, compound 22s could induced apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

properties

IUPAC Name

4-chloro-6,7-diethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMQPDNSSYTATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470633
Record name 4-Chloro-6,7-diethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-diethoxyquinazoline

CAS RN

162363-46-4
Record name 4-Chloro-6,7-diethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-diethoxyquinazolin-4(3H)-one (1.70 g, 7.3 mmol) and POCl3 (3 mL) in toluene (10 mL) was heated at 120° C. for 5 hours to afford 4-chloro-6,7-diethoxyquinazoline as a solid (1.794 g, 98%). 1H NMR (300 MHz, CDCl3) δ 8.88 (s, 1H), 7.45 (s, 1H), 7.39 (s, 1H), 4.31 (m, 4H), 1.58 (m, 6H); LC-MS (ESI) m/z 253 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Hirata, Y Kanai, S Naka, M Yoshimoto… - Annals of nuclear …, 2013 - Springer
Objective Epidermal growth factor receptor tyrosine kinase (EGFR-TK) represents an attractive target for tumor diagnosis agents. Previously, radioiodinated 4-(3-iodophenoxy)-6,7-…
Number of citations: 13 link.springer.com
JK Lim, K Negash, SM Hanrahan… - Journal of Labelled …, 2000 - Wiley Online Library
The preparation of two radioiodinated analogs of the epidermal growth factor receptor tyrosine kinase (EGFrTK) inhibitor PD153035 (4‐(3′‐bromoanilino)‐6,7‐dimethoxyquinazoline) …
HF VanBrocklin, JK Lim, SL Coffing… - Journal of medicinal …, 2005 - ACS Publications
The epidermal growth factor receptor (EGFR), a long-standing drug development target, is also a desirable target for imaging. Sixteen dialkoxyquinazoline analogues, suitable for …
Number of citations: 47 pubs.acs.org
M Hirata, Y Kanai, S Naka, K Matsumuro… - Annals of nuclear …, 2012 - Springer
Objective Epidermal growth factor receptor tyrosine kinase (EGFR-TK) represents an attractive target for tumor diagnosis agents. Previously, the radioiodinated 4-(3-iodoanilino)-6,7-…
Number of citations: 4 link.springer.com
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
We have previously reported that a series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were potent and selective inhibitors of platelet-…
Number of citations: 61 pubs.acs.org
SW Wright, AA Carlo, MD Carty… - Journal of medicinal …, 2002 - ACS Publications
The synthesis and in vitro structure−activity relationships (SAR) of a novel series of anilinoquinazolines as allosteric inhibitors of fructose-1,6-bisphosphatase (F16Bpase) are reported. …
Number of citations: 114 pubs.acs.org
DJ Riese - Journal of Medicinal Chemistry, 2005
Number of citations: 2

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